molecular formula C20H20N2O4S B6650862 N-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]-1-(3,4-dimethoxyphenyl)methanamine

N-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]-1-(3,4-dimethoxyphenyl)methanamine

Cat. No.: B6650862
M. Wt: 384.5 g/mol
InChI Key: YRMKUUFECANVPU-UHFFFAOYSA-N
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Description

N-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]-1-(3,4-dimethoxyphenyl)methanamine is a complex organic compound that features a unique combination of benzodioxole, thiazole, and dimethoxyphenyl groups

Properties

IUPAC Name

N-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]-1-(3,4-dimethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-23-16-5-3-13(7-18(16)24-2)9-21-10-15-11-27-20(22-15)14-4-6-17-19(8-14)26-12-25-17/h3-8,11,21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMKUUFECANVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]-1-(3,4-dimethoxyphenyl)methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then coupled with the benzodioxole moiety. The final step involves the introduction of the dimethoxyphenyl group through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole and thiazole rings can be oxidized under strong oxidative conditions, leading to the formation of quinone-like structures.

    Reduction: The compound can be reduced to form more saturated derivatives, potentially altering its biological activity.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]-1-(3,4-dimethoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential as a lead compound in drug discovery, particularly for its anticancer and antimicrobial properties.

    Industry: The compound can be used in the development of new polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]-1-(3,4-dimethoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and thiazole rings can bind to active sites of enzymes, inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other benzodioxole and thiazole derivatives, such as:

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activity.

    N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-benzylpiperazin-1-yl)acetamide: Evaluated for its antioxidant activity. N-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]-1-(3,4-dimethoxyphenyl)methanamine stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

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